2,3-Dichloro-6-prop-1-enylphenol
Description
2,3-Dichloro-6-prop-1-enylphenol is a halogenated phenolic compound characterized by chlorine substituents at the 2- and 3-positions of the aromatic ring and a propenyl (prop-1-enyl) group at the 6-position. While specific CAS or synthesis data for this compound are absent in the provided evidence, analogous chlorophenols (e.g., 2,3-dichlorophenol, CAS 576-24-9) are known intermediates in agrochemical and pharmaceutical synthesis . The propenyl moiety may enhance reactivity in cross-coupling or cycloaddition reactions, positioning the compound as a candidate for specialized organic syntheses.
Properties
Molecular Formula |
C9H8Cl2O |
|---|---|
Molecular Weight |
203.06 g/mol |
IUPAC Name |
2,3-dichloro-6-prop-1-enylphenol |
InChI |
InChI=1S/C9H8Cl2O/c1-2-3-6-4-5-7(10)8(11)9(6)12/h2-5,12H,1H3 |
InChI Key |
UERCOOUJBZYWMX-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1=C(C(=C(C=C1)Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-6-prop-1-enylphenol typically involves the chlorination of a suitable phenol precursor followed by the introduction of the prop-1-enyl group. One common method involves the chlorination of 2,3-dichlorophenol using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting 2,3-dichlorophenol is then subjected to a Friedel-Crafts alkylation reaction with propene in the presence of a Lewis acid catalyst like aluminum chloride to introduce the prop-1-enyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The chlorination and alkylation steps are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-6-prop-1-enylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and other reduced forms.
Substitution: Phenols with different substituents replacing the chlorine atoms.
Scientific Research Applications
2,3-Dichloro-6-prop-1-enylphenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-6-prop-1-enylphenol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. The presence of chlorine atoms and the prop-1-enyl group contribute to its binding affinity and specificity for these targets.
Comparison with Similar Compounds
2,3-Dichlorophenol (CAS 576-24-9)
2-(3-Aminoprop-1-en-1-yl)-6-ethylphenol
2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T; CAS 93-76-5)
- Substituents : Chlorine at 2,4,5-positions and acetic acid side chain.
- Properties : Herbicidal activity via auxin mimicry; regulated due to toxicity concerns (dioxin contamination).
- Applications : Historical use in defoliants; phased out in many regions .
Comparative Data Table
†Calculated based on molecular formula.
Key Research Findings
- Electron Effects: The chlorine substituents in this compound increase acidity compared to non-halogenated phenols, similar to 2,3-dichlorophenol.
- Application Divergence : Unlike 2,4,5-T (a herbicide), the target compound’s propenyl group may prioritize its use in controlled syntheses rather than broad-scale agricultural applications.
- Purity and Stability: While 2-(3-Aminoprop-1-en-1-yl)-6-ethylphenol is noted for ≥95% purity, the target compound’s stability under storage conditions remains uncharacterized in the provided evidence, warranting further study .
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